molecular formula C6H8OS2 B14088260 Thiophene, 2-methoxy-5-(methylthio)- CAS No. 71908-74-2

Thiophene, 2-methoxy-5-(methylthio)-

Cat. No.: B14088260
CAS No.: 71908-74-2
M. Wt: 160.3 g/mol
InChI Key: JVTYNIBJRXAXEX-UHFFFAOYSA-N
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Description

Thiophene, 2-methoxy-5-(methylthio)- is an organic compound with the molecular formula C6H8OS

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2-methoxy-5-(methylthio)- typically involves the introduction of methoxy and methylthio groups to the thiophene ring. One common method is the electrophilic substitution reaction, where thiophene is treated with appropriate reagents to introduce the desired substituents. For instance, the reaction of thiophene with methoxy and methylthio reagents under controlled conditions can yield the target compound .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale electrophilic substitution reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2-methoxy-5-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives .

Scientific Research Applications

Thiophene, 2-methoxy-5-(methylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of thiophene, 2-methoxy-5-(methylthio)- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, where the sulfur atom in the thiophene ring acts as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Uniqueness: Thiophene, 2-methoxy-5-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

71908-74-2

Molecular Formula

C6H8OS2

Molecular Weight

160.3 g/mol

IUPAC Name

2-methoxy-5-methylsulfanylthiophene

InChI

InChI=1S/C6H8OS2/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3

InChI Key

JVTYNIBJRXAXEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(S1)SC

Origin of Product

United States

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